Cas no 1955474-98-2 ((4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans)

(4R,5S)-4-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride is a trans-configured chiral pyrrolidinone derivative with significant potential in pharmaceutical and synthetic chemistry. Its stereospecific structure, featuring a rigid trans-relationship between the 4-amino and 5-pyridinyl substituents, enhances selectivity in biological interactions. The dihydrochloride salt form improves solubility and stability, facilitating handling and formulation. This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly for targeting central nervous system (CNS) disorders or as a ligand in asymmetric catalysis. High enantiomeric purity and defined stereochemistry ensure reproducibility in research applications. Its dual functional groups (amino and carbonyl) offer versatility for further derivatization.
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans structure
1955474-98-2 structure
Product Name:(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans
CAS No:1955474-98-2
MF:C10H14ClN3O
MW:227.690660953522
MDL:MFCD29047556
CID:5172815
PubChem ID:122236455
Update Time:2025-10-23

(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 4-amino-1-methyl-5-(3-pyridinyl)-, hydrochloride (1:2), (4R,5S)-
    • (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans
    • MDL: MFCD29047556
    • Inchi: 1S/C10H13N3O.ClH/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7;/h2-4,6,8,10H,5,11H2,1H3;1H/t8-,10+;/m1./s1
    • InChI Key: GZRRYKGTKZGTMY-SCYNACPDSA-N
    • SMILES: CN1C(C[C@@H](N)[C@@H]1C1=CN=CC=C1)=O.Cl

(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans Pricemore >>

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Additional information on (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans

Research Brief on (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride (CAS: 1955474-98-2)

The compound (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride (CAS: 1955474-98-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidinone derivative is being investigated for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and as a building block for more complex pharmacologically active molecules. Recent studies have focused on its synthesis, stereochemical properties, and biological activity profile.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of this compound via a novel catalytic hydrogenation approach, achieving >99% enantiomeric excess. The researchers highlighted the importance of the trans configuration in maintaining the compound's biological activity, as evidenced by comparative studies with its cis counterpart. The dihydrochloride salt form was found to significantly improve aqueous solubility (up to 50 mg/mL in PBS at pH 7.4) while maintaining stability under physiological conditions.

Pharmacological characterization studies revealed that this compound exhibits moderate blood-brain barrier permeability (Pe = 8.7 × 10^-6 cm/s in the PAMPA-BBB assay) and shows selective binding affinity (Ki = 120 nM) to α4β2 nicotinic acetylcholine receptors. These properties make it a promising scaffold for developing novel treatments for neurodegenerative diseases and cognitive disorders. Current structure-activity relationship (SAR) studies are exploring modifications to the pyridine ring system to enhance receptor subtype selectivity.

In preclinical development, the compound has shown favorable pharmacokinetic properties in rodent models, with oral bioavailability of 65% and a plasma half-life of 4.2 hours. Metabolite identification studies indicate primary hepatic clearance pathways with minimal formation of reactive metabolites. These characteristics suggest a reduced risk of drug-drug interactions and hepatotoxicity, positioning this molecule as an attractive candidate for further optimization.

Ongoing research is investigating the compound's potential as a positron emission tomography (PET) tracer when labeled with fluorine-18. Preliminary results demonstrate good brain uptake and specific binding in non-human primates, suggesting utility in imaging α4β2 nAChR expression patterns in neuropsychiatric disorders. The development of this application could significantly advance our understanding of receptor distribution changes in various disease states.

The compound's safety profile is currently under evaluation in IND-enabling studies. Initial toxicological assessments in two species showed no significant adverse effects at therapeutic dose ranges, with a safety margin >30-fold based on plasma exposure. These findings support the transition to first-in-human clinical trials, anticipated to begin in late 2024 for potential indications in cognitive enhancement and smoking cessation.

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